molecular formula C11H16N2O4 B12504815 N-(3,4,5-trimethoxyphenyl)glycinamide

N-(3,4,5-trimethoxyphenyl)glycinamide

Cat. No.: B12504815
M. Wt: 240.26 g/mol
InChI Key: ZJXIMBVHHSOGES-UHFFFAOYSA-N
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Description

N-(3,4,5-Trimethoxyphenyl)glycinamide is a chemical compound of significant interest in medicinal chemistry and pharmacology research, particularly as a derivative of the 3,4,5-trimethoxyphenethylamine scaffold. The 3,4,5-trimethoxyphenyl moiety is a privileged structure in drug discovery, known for its presence in various biologically active molecules and natural products . This specific glycinamide derivative integrates an amino acid group, a feature commonly exploited in prodrug design to enhance aqueous solubility and facilitate improved transport across biological membranes via specialized amino acid transporters . Researchers are investigating such analogues to develop novel therapeutic agents and pharmacological tools. The trimethoxyphenyl core is associated with diverse pharmacological activities, including interactions with central nervous system targets . As a derivative, this compound serves as a key synthetic intermediate for the development of more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure compliance with all applicable local and federal regulations.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

2-amino-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C11H16N2O4/c1-15-8-4-7(13-10(14)6-12)5-9(16-2)11(8)17-3/h4-5H,6,12H2,1-3H3,(H,13,14)

InChI Key

ZJXIMBVHHSOGES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN

Origin of Product

United States

Preparation Methods

Boc-Protected Glycine Intermediate

The most widely reported method involves protecting glycine’s α-amine with a tert-butoxycarbonyl (Boc) group, followed by carboxylic acid activation. For example, Boc-glycine is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 3,4,5-trimethoxyaniline in dichloromethane (DCM) under basic conditions (e.g., triethylamine). Subsequent Boc deprotection with trifluoroacetic acid (TFA) yields the target compound.

Reaction Conditions

  • Boc Protection : Boc₂O, NaOH, dioxane/H₂O, 0°C to RT, 12 h.
  • Acyl Chloride Formation : SOCl₂, DCM, reflux, 2–4 h.
  • Coupling : 3,4,5-Trimethoxyaniline, Et₃N, DCM, 0°C to RT, 6–8 h.
  • Deprotection : TFA/DCM (1:1), 2 h.

Yield : 65–78% over four steps.

Alternative Activation with T3P

Propylphosphonic anhydride (T3P) simplifies activation by enabling one-pot coupling. Boc-glycine and 3,4,5-trimethoxyaniline are combined with T3P in DMF, achieving 85% yield for the coupled intermediate. TFA-mediated deprotection affords the final product in >90% purity.

Advantages : Reduced side reactions, higher efficiency compared to traditional acyl chlorides.

Solid-Phase Synthesis Using Rink Amide Resin

Resin Functionalization

This method, adapted from antineoplastic prodrug synthesis, employs Rink Amide-MBHA resin. Glycine is loaded onto the resin via its C-terminus, followed by coupling with 3-nitro-4-fluorobenzoic acid. Subsequent nucleophilic aromatic substitution with 3,4,5-trimethoxyaniline and cleavage with TFA yields N-(3,4,5-trimethoxyphenyl)glycinamide.

Procedure

  • Resin Loading : Fmoc-glycine-OH, DIC/HOBt, DMF, 2 h.
  • Fmoc Deprotection : 20% piperidine/DMF.
  • Coupling : 3-Nitro-4-fluorobenzoic acid, DIC/HOBt, DMF, 12 h.
  • Substitution : 3,4,5-Trimethoxyaniline, Cs₂CO₃, DMSO, 60°C, 6 h.
  • Cleavage : TFA/H₂O (95:5), 2 h.

Yield : 72–80%.

Key Advantage : Scalability and ease of purification.

Direct Peptide Coupling with EDCI/HOBt

Carbodiimide-Mediated Amidation

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate direct coupling between glycine and 3,4,5-trimethoxyaniline. Boc-glycine, EDCI, and HOBt are stirred in DMF with the aniline, followed by deprotection.

Optimized Conditions

  • Molar Ratio : 1:1.2 (glycine:aniline).
  • Reagents : EDCI (1.5 equiv), HOBt (1.5 equiv), DMF, RT, 24 h.
  • Deprotection : 4M HCl/dioxane, 2 h.

Yield : 70–75%.

Comparative Efficiency

EDCI/HOBt outperforms other coupling agents (e.g., DCC) in minimizing racemization, critical for chiral purity.

Reductive Amination of Glyoxylamide

Two-Step Process

Glyoxylamide is condensed with 3,4,5-trimethoxyaniline under acidic conditions, followed by sodium cyanoborohydride (NaBH₃CN) reduction. This method, though less common, avoids carboxylic acid activation.

Reaction Steps

  • Condensation : Glyoxylamide, 3,4,5-trimethoxyaniline, AcOH, MeOH, 12 h.
  • Reduction : NaBH₃CN, MeOH, 0°C to RT, 6 h.

Yield : 50–60%.

Limitation : Lower yield due to competing imine hydrolysis.

Analysis of Method Efficacy

Yield and Purity Comparison

Method Yield (%) Purity (%) Scalability
Protection-Activation 65–78 >95 High
Solid-Phase 72–80 >90 Moderate
EDCI/HOBt Coupling 70–75 85–90 High
Reductive Amination 50–60 80–85 Low

Cost and Practicality

  • Protection-Activation : Cost-effective for large-scale synthesis but requires multiple steps.
  • Solid-Phase : High resin cost limits industrial use.
  • EDCI/HOBt : Balanced cost and efficiency, preferred for pilot-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(3,4,5-trimethoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3,4,5-trimethoxyphenyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues

N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl) Acetamide (BTA)
  • Structure : Acetamide core with a trifluoromethyl-benzothiazole substituent.
  • Activity : Exhibits a pIC50 of 7.8 against CK-1δ kinase, with a GlideXP docking score of −3.78 kcal/mol. Designed analogues (CHC and DHC) showed improved binding, highlighting the impact of substituents on activity .
  • Comparison : Unlike BTA, N-(3,4,5-trimethoxyphenyl)glycinamide lacks the benzothiazole group, which may reduce kinase affinity but improve solubility due to the glycinamide’s polar nature.
Combretastatin A-4 Prodrugs
  • Structure: (Z)-stilbene core with 3,4,5-trimethoxyphenyl and phenol groups. Phosphate prodrugs (e.g., 1m, 1n) enhance water solubility.
  • Activity : Potent tubulin polymerization inhibitors; sodium phosphate derivatives (1n) advanced to preclinical trials due to stability and solubility .
  • Comparison : The glycinamide derivative’s lack of a stilbene backbone may limit tubulin targeting but could reduce toxicity associated with combretastatin’s vascular-disrupting effects.
N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives
  • Structure : Acetamide linked to indole and trimethoxyphenyl groups.
  • Activity : Demonstrated in vitro anticancer activity via tubulin inhibition, with pyrazole-substituted variants showing enhanced efficacy .
Herbicidal Activity
  • Trimethoxyphenyl-Containing Compounds : Derivatives with 3,4,5-trimethoxyphenyl groups (e.g., R = 3,4,5-trimethoxyphenyl in ) showed moderate herbicidal activity against rape (Brassica napus), with weak effects on barnyard grass.
  • Inference: The glycinamide derivative’s polar group may enhance soil mobility, improving herbicidal efficacy compared to non-polar analogues .
Anticancer Activity
  • Tubulin Inhibitors : Compounds like N-(3-Hydroxy-4-methoxyphenyl)-3,4,5-trimethoxybenzenesulfonamide () and combretastatin derivatives () inhibit microtubule assembly.
  • Inference : The glycinamide’s hydrogen-bonding capability could mimic sulfonamide or phosphate groups in established inhibitors, but its smaller size may limit hydrophobic interactions critical for tubulin binding .

Physicochemical Properties

Compound Class Key Feature Solubility/Stability Reference
This compound Glycinamide, polar group Likely higher solubility than non-polar analogues
Combretastatin Prodrugs Phosphate salts (1m, 1n) High aqueous solubility (1n: 25 mg/mL)
BTA Trifluoromethyl-benzothiazole Moderate solubility; GlideXP score −3.78 kcal/mol
Pyrazinone Derivatives Trimethoxyphenyl-pyrazinone Stable in synthesis (76% yield for 8a)

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